1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound that belongs to the class of pyrrolopyridines. This compound features a fluorobenzyl group and a methylthio group attached to the pyrrolopyridine core, contributing to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 1170431-66-9 and is primarily utilized in various research applications due to its structural characteristics and functional groups.
The compound is classified under heterocyclic compounds, specifically within the pyrrolopyridine family. Pyrrolopyridines are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of the fluorobenzyl and methylthio substituents enhances the compound's potential as a pharmacological agent, particularly in studies related to enzyme inhibition and receptor binding.
The synthesis of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrrolopyridine core, followed by the introduction of the fluorobenzyl and methylthio groups through nucleophilic substitution reactions.
Key steps in the synthesis may include:
Industrial production methods may involve continuous flow reactors and high-throughput screening to enhance efficiency and scalability.
The molecular structure of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can be represented as follows:
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine varies based on its specific applications. In biological contexts, it may interact with various molecular targets such as enzymes or receptors:
Understanding these mechanisms is crucial for exploring therapeutic applications.
1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine has several significant applications in scientific research:
These applications highlight the compound's importance across various fields of research and development.
The pyrrolo[3,2-c]pyridine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a bicyclic framework that fuses a five-membered pyrrole ring with a six-membered pyridine ring at specific bond positions. This arrangement creates a planar, electron-rich system capable of diverse non-covalent interactions with biological targets. The scaffold’s significance stems from its dual role as a bioisostere for purine bases and its inherent capacity for three-dimensional binding. Unlike flexible linear molecules, the fused ring system enforces conformational rigidity, which reduces the entropic penalty upon protein binding and enhances target selectivity. For example, derivatives like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines exhibit potent antiproliferative activities against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines, with IC₅₀ values as low as 0.12 μM, attributable to their ability to restrict bioactive configurations in molecular hybrids like vinylogous combretastatin A-4 [1].
Table 1: Antiproliferative Activities of Select Pyrrolo[3,2-c]pyridine Derivatives
Compound | IC₅₀ (μM) HeLa | IC₅₀ (μM) SGC-7901 | IC₅₀ (μM) MCF-7 |
---|---|---|---|
10t | 0.12 ± 0.02 | 0.15 | 0.21 |
10i | 0.48 ± 0.10 | 0.63 ± 0.16 | 0.95 ± 0.21 |
10d | 1.2 ± 0.22 | 1.4 ± 0.18 | 2.22 ± 0.21 |
CA-4 (Control) | >1.0 | >1.0 | >1.0 |
Mechanistically, the scaffold serves as a versatile pharmacophore due to its hydrogen-bonding capabilities. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the pyrrole NH (if unsubstituted) functions as a donor. Molecular modeling studies confirm that derivatives like 10t form critical hydrogen bonds with tubulin residues Thrα179 and Asnβ349 at the colchicine-binding site, disrupting microtubule dynamics at nanomolar concentrations (0.12 μM) [1]. Additionally, the scaffold’s physicochemical properties align with Lipinski’s Rule of Five, ensuring favorable drug-likeness. Its moderate logP (predicted 3.2–3.8) balances membrane permeability and aqueous solubility, making it an ideal platform for optimizing pharmacokinetic profiles [5].
Fluorobenzyl Group: Enhancing Binding and Metabolic Stability
The 4-fluorobenzyl moiety at the N1 position of pyrrolo[3,2-c]pyridine is a strategic modification that enhances target engagement and metabolic resilience. Fluorine’s high electronegativity creates a strong dipole moment, facilitating halogen bonding with protein residues such as backbone carbonyls or aromatic side chains. In the case of 1-(4-fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine (C₁₅H₁₃FN₂S; MW 272.34 g/mol), the fluorine atom augments hydrophobic interactions with target binding pockets, as evidenced by its predicted binding affinity in molecular docking studies [3]. Furthermore, fluorine substitution mitigates oxidative metabolism by cytochrome P450 enzymes. The 4-fluorobenzyl group reduces susceptibility to hydroxylation at the para-position, thereby extending plasma half-life. This property is critical for maintaining therapeutic exposure, as demonstrated by analogues showing low intrinsic clearance (29 μL/min/mg in human liver microsomes) [5].
Methylthio Group: Electronic Modulation and Metabolic Prodrug Potential
The methylthio (-SCH₃) substituent at the C4 position serves dual roles in electronic modulation and prodrug design. As a strong electron-donating group, it increases electron density at the pyridine ring, enhancing interactions with electron-deficient biological targets. This modification influences the compound’s dipole moment and polar surface area, which can be optimized for blood-brain barrier penetration or tissue-specific distribution. Additionally, the methylthio group acts as a "metabolic handle" susceptible to oxidation. In vivo, it may convert to sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) derivatives, which can exhibit altered potency or target specificity. For instance, sulfoxidation of similar heterocycles has been linked to enhanced antifungal activity against Candida albicans by promoting membrane disruption [6].
Table 2: Impact of Substituents on Pyrrolo[3,2-c]pyridine Bioactivity
Substituent | Key Contributions | Biological Implications |
---|---|---|
4-Fluorobenzyl | Halogen bonding, hydrophobic interactions, metabolic stability (reduced CYP450 oxidation) | Enhanced target affinity, prolonged half-life |
Methylthio | Electron donation, metabolic conversion (sulfoxidation), lipophilicity modulation | Tunable activity, potential for tissue-specific delivery |
The synergistic effect of these substituents is exemplified in 1-(4-fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine. The fluorobenzyl group anchors the molecule in hydrophobic pockets, while the methylthio group fine-tunes electron distribution. This synergy is predicted to enhance binding to kinases or tubulin, aligning with trends observed in pyrrolopyridine-based CBSIs (colchicine-binding site inhibitors) [1] [3]. Future designs could leverage the methylthio group for targeted prodrug activation, exploiting its oxidation in specific tissues to release active metabolites.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: